N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine
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Overview
Description
N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine is a compound that belongs to the class of aminopyridines. Aminopyridines are known for their significant biological and therapeutic value, making them important in various fields such as medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of a copper-catalyzed dehydrogenative reaction between an aldehyde and 2-aminopyridine in the presence of iodine . Another method includes the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their biological activities.
Pyrimidines: Another class of heterocyclic compounds with significant pharmacological effects.
Uniqueness
N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
19848-67-0 |
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Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9(2)8-10(3)13-14-11-6-4-5-7-12-11/h4-7,9H,8H2,1-3H3,(H,12,14)/b13-10+ |
InChI Key |
DRBJDRYUDVFMFG-JLHYYAGUSA-N |
Isomeric SMILES |
CC(C)C/C(=N/NC1=CC=CC=N1)/C |
Canonical SMILES |
CC(C)CC(=NNC1=CC=CC=N1)C |
Origin of Product |
United States |
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